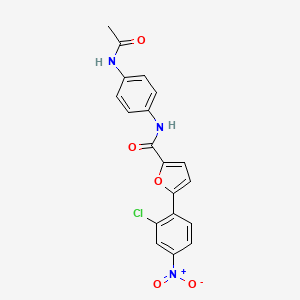

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O5/c1-11(24)21-12-2-4-13(5-3-12)22-19(25)18-9-8-17(28-18)15-7-6-14(23(26)27)10-16(15)20/h2-10H,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBLTHGOCUWSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be analyzed through its molecular structure, which features a furan ring substituted with various functional groups. The presence of the acetamido and nitrophenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Molecular Formula

- C : 16

- H : 14

- Cl : 1

- N : 3

- O : 4

Molecular Weight

- Molecular Weight : 337.75 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antimicrobial activity, suggesting that this compound might also possess such properties.

- Anti-inflammatory Effects : Compounds containing nitrophenyl groups are often associated with anti-inflammatory actions, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Antimicrobial Activity :

- Cytotoxicity Assays :

- Pharmacodynamics :

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide, highlighting differences in substituents, molecular properties, and reported activities:

Structural and Electronic Features

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. In contrast, analogs like N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide () lack nitro groups, reducing electron withdrawal but increasing hydrophobicity due to methyl substituents.

- Steric Effects : The 4-acetamidophenyl group in the target compound provides moderate steric bulk compared to the 2-benzoyl-4-bromophenyl group in the analog from , which may affect solubility and molecular packing.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~399.5 g/mol) is intermediate compared to analogs (e.g., 525.7 g/mol for and 346.2 g/mol for ). The nitro and acetamido groups may reduce aqueous solubility relative to smaller analogs like N-(4-acetylphenyl)-5-bromofuran-2-carboxamide ().

- Thermal Stability : The high boiling point (606°C) and density (1.571 g/cm³) of the brominated analog () suggest that halogenation and nitro groups enhance thermal stability, a trend likely shared by the target compound.

Q & A

Q. What in silico methods predict physicochemical properties and ADMET profiles for this compound?

- Methodological Answer :

- Software Tools : Use SwissADME for logP (XLogP ~3.5 ), topological polar surface area (TPSA >100 Ų), and bioavailability radar.

- Toxicity Prediction : Employ ProTox-II for hepatotoxicity alerts (e.g., nitro group metabolism ).

- ADME : Simulate intestinal absorption (Caco-2 permeability) and cytochrome P450 interactions via pkCSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.